7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by its complex chromene structure. This compound is classified under the broader category of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry and materials science. The molecular formula for this compound is , and it has been the subject of numerous studies due to its potential therapeutic applications.
The synthesis of 7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide generally involves several key steps:
The molecular structure of 7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can be represented using various chemical notation systems:
C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)Cl
UGXDGSVYDFOWNR-UHFFFAOYSA-N
This compound features a bromine atom at the 7-position of the chromene ring, a carboxamide functional group at the 2-position, and a chlorophenyl substituent at the nitrogen atom .
7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical transformations:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry or materials science.
The mechanism of action for 7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves:
Research indicates that its unique structure allows it to exhibit potential anticancer and antimicrobial properties, making it a candidate for further pharmacological studies.
The physical properties of 7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 378.60 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include:
7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has several notable applications:
This compound's unique properties make it valuable for researchers exploring new therapeutic agents and materials with specific functionalities.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: